molecular formula C5H7ClO3 B1275879 2-Acetoxypropionyl chloride CAS No. 38939-83-2

2-Acetoxypropionyl chloride

Cat. No. B1275879
CAS RN: 38939-83-2
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-UHFFFAOYSA-N
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Description

2-Acetoxypropionyl chloride is a chemical compound that can be inferred to have acyl chloride functionality based on its name. While the provided papers do not directly discuss 2-Acetoxypropionyl chloride, they do provide insights into the behavior of similar acyl chlorides and related compounds in chemical synthesis and reactions. For instance, acetyl chloride is a versatile reagent used in the synthesis of various phosphonic acid derivatives, as described in the first paper . This suggests that 2-Acetoxypropionyl chloride may also serve as a reagent in similar synthetic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions, as seen with acetyl chloride in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives . Although 2-Acetoxypropionyl chloride is not specifically mentioned, it is plausible that it could be synthesized through similar methods, potentially involving the acylation of related organic substrates.

Molecular Structure Analysis

The molecular structure of 2-Acetoxypropionyl chloride is not directly analyzed in the provided papers. However, the structure of acyl chlorides like acetyl chloride, which is used in the synthesis of phosphonic acid derivatives, indicates that 2-Acetoxypropionyl chloride would likely have a similar acyl chloride group attached to an acetoxy functional group . This structure would be expected to be highly reactive, particularly in nucleophilic substitution reactions.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving compounds with acyl chloride functionality. For example, acetyl chloride facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates . Additionally, the acetolysis of a related compound, 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride, is described as an SN2C+-type solvolysis . These reactions highlight the reactivity of acyl chlorides in substitution reactions, which could be relevant to the behavior of 2-Acetoxypropionyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Acetoxypropionyl chloride are not detailed in the provided papers. However, by examining the properties of similar compounds, one can infer that 2-Acetoxypropionyl chloride would be a reactive liquid, likely to engage in reactions typical of acyl chlorides, such as nucleophilic acyl substitution. The compound's reactivity with nucleophiles, such as alcohols, amines, and water, would be a defining characteristic of its chemical behavior .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 2-Acetoxypropionyl chloride has been used in the synthesis of methyl 2-arylpropanoates through the reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride. This process is important for producing compounds with nonsteroidal anti-inflammatory and analgesic activities, highlighting its relevance in pharmaceutical synthesis (Yamauchi et al., 1987).

  • Chiral Polymer Synthesis : It has been utilized in the creation of chiral poly(n-hexyl isocyanate)s, demonstrating a unique “helicity inversion” phenomenon. This research contributes to our understanding of how chirality can be controlled in polymer synthesis, which is vital for developing new materials with specific optical properties (Shah et al., 2012).

  • Organic Chemistry and Synthesis : The compound has been used in the synthesis of chrysogine and related 2-substituted 4-(3H)-quinazolinones, indicating its role in complex organic synthesis processes. These compounds have potential applications in various fields including medicinal chemistry (Bergman & Brynolf, 1990).

  • Material Science and Catalysis : In the field of catalysis, 2-Acetoxypropionyl chloride has been used in the hydration of acetylenic compounds using ruthenium(III) chloride. This research is significant for industrial applications, particularly in the field of material science and chemical engineering (Halpern et al., 1961).

  • Advanced Materials : The compound has been employed in the synthesis of chiral graft copolymers, contributing to the development of advanced materials with specific chiroptical properties. This is significant for applications in optoelectronics and nanotechnology (Shah et al., 2011).

  • Biomedical Research : In biomedical research, 2-Acetoxypropionyl chloride has been used in the study of Acetyl-L-carnitine hydrochloride, indicating its utility in exploring the structural properties of biologically active compounds (Weber et al., 1995).

  • Chemical Analysis and Quality Control : It has been involved in the development of a high-performance liquid chromatography (HPLC) stability-indicating assay, showcasing its role in analytical chemistry and quality control in pharmaceuticals (B'hymer, 2005).

Safety And Hazards

2-Acetoxypropionyl chloride is combustible and can cause severe skin burns and eye damage . It may also be corrosive to metals . It should be stored under inert gas and away from moisture and heat . During handling, protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

(1-chloro-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404126
Record name 2-acetoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxypropionyl chloride

CAS RN

38939-83-2
Record name 2-(Acetyloxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38939-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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